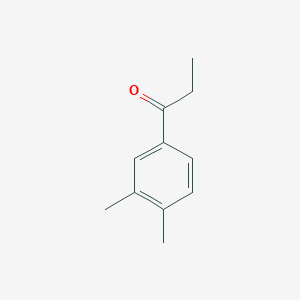

1-(3,4-Dimethylphenyl)propan-1-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBALKMGGDUMBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397355 | |

| Record name | 1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17283-12-4 | |

| Record name | 1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3,4 Dimethylphenyl Propan 1 One

Established Synthetic Pathways for 1-(3,4-Dimethylphenyl)propan-1-one

The preparation of this compound can be achieved through several classical and modern synthetic methods.

Classical Organic Synthesis Routes

Traditional methods for the synthesis of aryl ketones, such as Friedel-Crafts acylation and Grignard reactions, are readily applicable for the preparation of this compound.

Friedel-Crafts Acylation: This well-established method involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. chemguide.co.uk For the synthesis of this compound, 1,2-dimethylbenzene (o-xylene) is acylated with propanoyl chloride using a catalyst such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the propanoyl group is introduced onto the aromatic ring. chemguide.co.uk The methyl groups on the o-xylene (B151617) ring are activating and direct the incoming acyl group primarily to the position para to one of the methyl groups, yielding the desired product. libretexts.org

Grignard Reaction: An alternative classical approach involves the use of an organometallic reagent, such as a Grignard reagent. The reaction of 3,4-dimethylbenzonitrile (B1346954) with ethylmagnesium bromide, followed by acidic hydrolysis, can yield this compound. askfilo.com The ethyl group from the Grignard reagent adds to the nitrile carbon, and subsequent hydrolysis converts the intermediate imine into the target ketone.

| Classical Synthesis Route | Reactants | Reagents | Product |

| Friedel-Crafts Acylation | 1,2-Dimethylbenzene (o-xylene), Propanoyl chloride | Aluminum chloride (AlCl₃) | This compound |

| Grignard Reaction | 3,4-Dimethylbenzonitrile, Ethylmagnesium bromide | Acid (for hydrolysis) | This compound |

Modern Catalyst-Mediated Preparations

Contemporary synthetic chemistry often focuses on the development of more efficient and selective catalytic systems.

Catalytic Acylation: While classical Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst, modern variations utilize catalytic amounts of metal complexes. organic-chemistry.org For instance, V₂O₅/ZrO₂ catalyst systems have been shown to be effective for the benzylation of o-xylene, a related Friedel-Crafts type reaction, suggesting their potential applicability in acylation reactions with high selectivity and yield under optimized conditions. researchgate.net

Oxidation of Secondary Alcohols: The oxidation of the corresponding secondary alcohol, 1-(3,4-dimethylphenyl)propan-1-ol, provides a direct route to the ketone. This alcohol can be synthesized, for example, by the reaction of 3,4-dimethylbenzaldehyde (B1206508) with ethylmagnesium bromide. The subsequent oxidation can be carried out using a variety of oxidizing agents, such as potassium dichromate(VI) in an acidic medium. savemyexams.comyoutube.comquizlet.com Controlling the reaction conditions is crucial to prevent further oxidation if other susceptible functional groups are present.

| Modern Synthetic Approach | Starting Material | Catalyst/Reagent | Key Feature |

| Catalytic Acylation | 1,2-Dimethylbenzene | e.g., V₂O₅/ZrO₂ | Use of a recyclable, solid acid catalyst. |

| Oxidation | 1-(3,4-Dimethylphenyl)propan-1-ol | Acidified Potassium Dichromate(VI) | Mild and selective oxidation of the secondary alcohol. |

Derivatization Strategies and Analogue Synthesis

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of analogues. These modifications can be targeted at the phenyl ring, the propanone side chain, or can involve the formation of new heterocyclic structures.

Introduction of Substituents on the Phenyl Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The existing dimethyl and propanoyl groups influence the position of new substituents. The activating methyl groups and the deactivating, meta-directing propanoyl group will collectively determine the regiochemical outcome of reactions such as halogenation or nitration. For example, bromination would be expected to occur at the positions ortho or para to the methyl groups, with the 5- and 6-positions being the most likely sites of substitution.

Modifications of the Propanone Side Chain

The carbonyl group and the adjacent α-protons of the propanone side chain are key sites for chemical transformations.

Reduction of the Carbonyl Group: The ketone can be reduced to the corresponding secondary alcohol, 1-(3,4-dimethylphenyl)propan-1-ol, using reducing agents like sodium borohydride (B1222165). Further reduction to the alkane, 1-ethyl-3,4-dimethylbenzene, can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. organic-chemistry.org

Reactions at the α-Position: The presence of α-hydrogens allows for enolate formation and subsequent reactions. The Mannich reaction, for instance, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. youtube.com Reaction of this compound with formaldehyde (B43269) and a secondary amine would introduce an aminomethyl substituent at the α-position to the carbonyl group.

| Side Chain Modification | Reagents | Product Type |

| Reduction to Alcohol | Sodium borohydride | Secondary alcohol |

| Reduction to Alkane | Hydrazine (B178648), KOH (Wolff-Kishner) | Alkane |

| Mannich Reaction | Formaldehyde, Secondary amine, Acid/Base catalyst | β-Aminoketone |

Formation of Heterocyclic Adducts and Conjugates

The propanone moiety can serve as a precursor for the construction of various heterocyclic rings, which are prevalent in many biologically active molecules. nih.govmdpi.com

Synthesis of Pyrazoles: 1,3-Dicarbonyl compounds are common precursors for pyrazole (B372694) synthesis. nih.govmdpi.comorganic-chemistry.org this compound can be converted into a 1,3-diketone, for example, by Claisen condensation with an ester. The resulting diketone can then be cyclized with hydrazine or its derivatives to form substituted pyrazoles. chim.it

Synthesis of Isoxazoles: Similarly, the reaction of a 1,3-dicarbonyl derivative with hydroxylamine (B1172632) leads to the formation of isoxazoles. youtube.comnih.gov This provides a pathway to isoxazole (B147169) analogues of this compound. The reaction of 1,3-diketones with nitrile oxides also yields isoxazoles. nih.gov

| Heterocyclic Adduct | Key Intermediate | Cyclization Reagent |

| Pyrazole | 1,3-Diketone | Hydrazine |

| Isoxazole | 1,3-Diketone | Hydroxylamine |

Stereoselective Synthesis of Chiral Derivatives

The carbonyl group of this compound presents a prochiral center, which upon reduction can yield a chiral alcohol, 1-(3,4-dimethylphenyl)propan-1-ol. The stereoselective synthesis of such chiral alcohols is of great importance as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric hydrogenation and transfer hydrogenation are powerful techniques to achieve this transformation with high enantioselectivity.

One of the most effective methods for the asymmetric reduction of prochiral ketones is through catalytic hydrogenation using chiral transition metal complexes. Ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in combination with a chiral diamine, have demonstrated high efficiency and enantioselectivity in the hydrogenation of various substituted acetophenones. acs.orgnih.govnih.gov These catalyst systems operate through a mechanism where the chiral environment created by the ligands dictates the facial selectivity of hydride attack on the carbonyl carbon, leading to the preferential formation of one enantiomer of the corresponding alcohol. nih.govacs.org

For instance, the asymmetric hydrogenation of acetophenone, a close structural analog of this compound, using a trans-[RuCl₂( (S)-binap){(S,S)-dpen}] complex in the presence of a base like potassium tert-butoxide, has been extensively studied. nih.gov The reaction proceeds with high conversion and enantiomeric excess (ee), often exceeding 90%. acs.org The steric and electronic properties of the substituents on the aromatic ring can influence the stereochemical outcome. wikipedia.org

Another powerful approach is asymmetric transfer hydrogenation (ATH). This method utilizes a readily available hydrogen source, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral catalyst. Noyori-type catalysts, which are ruthenium(II) complexes with N-tosylated diamine ligands, are particularly effective for the ATH of aromatic ketones. wikipedia.org The degree of enantioselectivity in these reactions is highly dependent on the substrate, catalyst structure, and reaction conditions. nih.gov

While direct experimental data on the stereoselective reduction of this compound is not extensively reported, the well-established success of these catalytic systems with structurally similar ketones provides a strong predictive framework for its successful enantioselective reduction. The expected product, enantiomerically enriched 1-(3,4-dimethylphenyl)propan-1-ol, would be a valuable chiral building block for further synthetic applications.

Table 1: Asymmetric Hydrogenation of Acetophenone with Chiral Ru-BINAP based Catalysts This table presents data for the asymmetric hydrogenation of acetophenone, a model substrate structurally related to this compound, to illustrate the potential efficacy of these catalytic systems.

| Catalyst Precursor | Chiral Ligands | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| trans-[RuCl₂] | (S,S)-1/(R,R)-DPEN | Acetophenone | 1-Phenylethanol | 90% | acs.org |

| trans-[RuCl₂] | (R)-BINAP/(R,R)-DPEN | Acetophenone | 1-Phenylethanol | 86% | acs.org |

| cis-[RuCl₂] | (S,S)-1/(R,R)-DPEN | Acetophenone | 1-Phenylethanol | 89% | acs.org |

| Chiral binap/pica-Ru(II) | (S)- or (R)-BINAP, α-picolylamine | Acetophenone | 1-Phenylethanol | Relatively low | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of non-toxic reagents, solvent-free conditions, and recyclable catalysts. The synthesis of this compound, typically achieved through Friedel-Crafts acylation of o-xylene, can be made more sustainable through these approaches.

Solvent-Free and Environmentally Benign Protocols

Traditional Friedel-Crafts acylation reactions often employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and hazardous chlorinated solvents. A significant advancement in making this process greener is the adoption of solvent-free reaction conditions. Mechanochemistry, where mechanical energy from ball milling is used to drive reactions, has been successfully applied to Friedel-Crafts acylations. This technique can lead to effective functionalization of aromatic hydrocarbons under solvent-free conditions at room temperature.

Furthermore, the use of less hazardous acylating agents can also contribute to a greener synthesis. For instance, employing propionic anhydride instead of propanoyl chloride can be advantageous as it avoids the formation of corrosive hydrogen chloride gas as a byproduct.

Application of Heterogeneous and Recyclable Catalytic Systems

A key aspect of green chemistry is the replacement of homogeneous catalysts with heterogeneous solid acid catalysts. These catalysts can be easily separated from the reaction mixture by simple filtration and can often be regenerated and reused, thus minimizing waste and cost.

Zeolites, which are microporous aluminosilicates, have emerged as promising solid acid catalysts for Friedel-Crafts acylation. Their well-defined pore structures can also impart shape selectivity to the reaction. For the synthesis of this compound, HY zeolite has been shown to be an effective catalyst for the acylation of m-xylene (B151644) with benzoyl chloride, a reaction analogous to the acylation of o-xylene with a propionylating agent. rsc.org The catalytic activity of zeolites in Friedel-Crafts acylation is influenced by the silica-to-alumina ratio (SAR), with a lower SAR often leading to higher activity due to an increased number of acid sites. rsc.org

Another class of recyclable catalysts are metal oxides supported on solid carriers. For example, iron(III) oxide supported on HY zeolite (Fe₂O₃/HY) has been demonstrated to be a highly efficient, stable, and reusable catalyst for the Friedel-Crafts acylation of m-xylene. rsc.org This system exhibits excellent conversion rates and selectivity under solvent-free conditions. The strong interaction between the iron oxide and the zeolite support prevents leaching of the active metal, ensuring the heterogeneity and recyclability of the catalyst. rsc.org

The Envirocat EPZ10®, a clay-supported zinc chloride catalyst, is another example of a commercially available, recyclable solid acid catalyst that has been used in various organic transformations and represents a greener alternative to traditional Lewis acids.

Table 2: Application of Heterogeneous Catalysts in Friedel-Crafts Acylation of Xylenes This table summarizes the performance of various recyclable solid acid catalysts in the acylation of xylenes, providing a basis for their potential application in the synthesis of this compound.

| Catalyst | Aromatic Substrate | Acylating Agent | Key Findings | Reference |

| HY Zeolite | m-Xylene | Benzoyl Chloride | Low activity on its own. | rsc.org |

| Fe₂O₃/HY Zeolite | m-Xylene | Benzoyl Chloride | High conversion (99.5%) and selectivity (94.5%). Catalyst is stable and reusable. | rsc.org |

| Envirocat EPZ10® | Various aldehydes | - | Recyclable solid acid catalyst for Biginelli reaction, demonstrating its potential in acid-catalyzed reactions. |

Spectroscopic and Structural Elucidation of 1 3,4 Dimethylphenyl Propan 1 One and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer detailed insights into the molecular framework of 1-(3,4-dimethylphenyl)propan-1-one.

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. nih.gov While complete, verified spectra for this compound are not widely published, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on the compound's structure and data from analogous compounds. docbrown.inforesearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons.

Aromatic Protons: The three protons on the benzene (B151609) ring are in different chemical environments and would likely appear as a multiplet or as distinct singlet and doublets in the range of 7.6-7.8 ppm.

Ethyl Group Protons: The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to be a quartet around 2.9-3.0 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group should appear as a triplet around 1.1-1.2 ppm.

Aromatic Methyl Protons: The two methyl groups attached to the benzene ring would appear as two distinct singlets around 2.2-2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. researchgate.net

Carbonyl Carbon: The ketone carbonyl carbon is expected to have the highest chemical shift, appearing significantly downfield around 200 ppm.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring, with shifts typically ranging from 125 to 145 ppm. The carbons bearing the methyl groups would have shifts in the higher end of this range.

Aliphatic Carbons: The methylene carbon of the ethyl group is predicted to be around 35-40 ppm, while the terminal methyl carbon would be found further upfield, around 8-10 ppm. The two aromatic methyl carbons would have signals around 19-21 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl (C=O) | - | ~200 |

| Aromatic CH | 7.6 - 7.8 (multiplet, 3H) | 125 - 130 |

| Aromatic C (quaternary) | - | 135 - 145 |

| Methylene (-CH₂-) | 2.9 - 3.0 (quartet) | 35 - 40 |

| Ethyl Methyl (-CH₃) | 1.1 - 1.2 (triplet) | 8 - 10 |

| Aromatic Methyls (-CH₃) | 2.2 - 2.3 (two singlets) | 19 - 21 |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular formula of this compound is C₁₁H₁₄O. nih.gov

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision. The calculated monoisotopic mass of this compound is 162.104465066 Da, which can be used to confirm its elemental composition. nih.gov

Standard electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) at m/z = 162. The primary fragmentation pathways for ketones of this type include:

α-Cleavage: The most likely fragmentation is the cleavage of the bond between the carbonyl group and the ethyl group, resulting in the loss of an ethyl radical (•CH₂CH₃). This would produce a highly stable 3,4-dimethylbenzoyl cation at m/z = 133. A corresponding peak for the ethyl cation at m/z = 29 may also be observed.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen from the ethyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene). This would result in a fragment ion at m/z = 134. This fragmentation is characteristic of ketones with a sufficiently long alkyl chain. nih.gov

Other Fragments: Loss of the entire propyl group could lead to a phenyl cation derivative, and further fragmentation of the aromatic ring can occur. Data from the isomeric 1-(2,4-dimethylphenyl)propan-1-one (B3131230) shows significant fragments at m/z 133 and 105, the latter corresponding to the benzoyl cation after loss of CO. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 162 | [C₁₁H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 133 | [C₉H₉O]⁺ | α-Cleavage (Loss of •C₂H₅) |

| 134 | [C₉H₁₀O]⁺˙ | McLafferty Rearrangement (Loss of C₂H₄) |

| 105 | [C₇H₅O]⁺ | Loss of CO from m/z 133 |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band for the ketone carbonyl group (C=O) stretch is anticipated around 1680-1700 cm⁻¹. Other expected absorptions include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl groups (around 2850-2975 cm⁻¹), and C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within a molecule. Aromatic ketones like this compound contain a chromophore that absorbs UV light. science-softcon.de Two main absorption bands are expected:

A strong absorption band (high molar absorptivity) typically below 250 nm, corresponding to a π → π* transition within the aromatic ring and carbonyl group.

A weaker absorption band (low molar absorptivity) at a longer wavelength, usually above 300 nm, corresponding to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2975 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1700 - 1680 | C=O Stretch | Ketone |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net This analysis provides definitive data on bond lengths, bond angles, and the conformation of the molecule. It also reveals how molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding or π-stacking. nih.gov

A search of publicly available crystallographic databases did not yield a crystal structure for this compound. If single crystals of the compound were grown and analyzed, the resulting data would provide an unambiguous confirmation of its structure, including the planarity of the aromatic ring and the conformation of the propanone side chain relative to the ring.

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is an ideal method for analyzing volatile compounds like this compound. In a GC-MS analysis, the compound is vaporized and passed through a long capillary column, separating it from any impurities. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions (e.g., column type, temperature program). mdpi.com

For this compound, a Kovats Retention Index of 2658 on a standard polar column has been reported. nih.gov This index is a normalized measure of retention time that helps in identifying compounds across different systems. As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used for positive identification, as detailed in section 3.1.2. This makes GC-MS a powerful tool for both qualitative and quantitative analysis, as well as for purity assessment. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is widely employed for the identification and quantification of various compounds in complex mixtures.

In the analysis of aromatic ketones and related compounds, LC-MS/MS offers high sensitivity and specificity. The liquid chromatography component separates the analytes based on their physicochemical properties, such as polarity. Following separation, the compounds are ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio. Further fragmentation of selected ions in the tandem mass spectrometer provides structural information, enhancing the certainty of identification.

For instance, in the analysis of compounds structurally related to this compound, such as neurotransmitters and their metabolites, a robust LC-MS/MS method was developed for their simultaneous determination in biological samples. nih.gov This method utilized a C18 column for separation with a gradient elution program and positive ionization mode for detection. nih.gov The high sensitivity of this technique allows for the detection of trace amounts of analytes. nih.gov

Similarly, LC-MS/MS has been successfully applied to quantify antiepileptic drugs in human plasma, demonstrating the method's robustness and reliability across a wide range of concentrations. thermofisher.com The use of a heated electrospray ionization (HESI) source and selected reaction monitoring (SRM) mode ensures accurate quantification. thermofisher.com In another application, chemical derivatization was used to enhance the ionization and fragmentation of oxysterols for their detection in human plasma, showcasing the versatility of LC-MS/MS in analyzing challenging molecules. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Related Aromatic Compounds

| Parameter | Setting |

| Chromatography System | Shimadzu UFLCXR epa.gov |

| Mass Spectrometer | Sciex 4000 API MS epa.gov |

| Column | Phenomenex Luna® 3 µm C18(2) 100 A, 100 x 2.0mm epa.gov |

| Mobile Phase A | 0.1% acetic acid in water epa.gov |

| Mobile Phase B | 0.1% acetic acid in Methanol (B129727) epa.gov |

| Ionization Mode | Positive Ion Mode epa.gov |

| Detection | Multiple Reaction Monitoring (MRM) nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. It operates on the principle of separating components as they are carried by a liquid mobile phase through a column packed with a solid stationary phase.

While specific HPLC methods for this compound are not extensively detailed in the provided search results, the analysis of structurally similar compounds provides insight into potential methodologies. For example, an enantioselective HPLC method was mentioned as a comparative technique for determining the enantiomeric purity of dapoxetine (B195078), a compound with a phenylpropan-1-one-related structure. nih.gov

The general setup for an HPLC analysis involves a pump to deliver the mobile phase, an injector to introduce the sample, the column for separation, and a detector to measure the eluted compounds. The choice of stationary and mobile phases is critical for achieving effective separation and is dependent on the analyte's properties.

Table 2: General HPLC System Components

| Component | Description |

| Pump | Delivers the mobile phase at a constant flow rate. |

| Injector | Introduces a precise volume of the sample into the mobile phase stream. |

| Column | A tube packed with the stationary phase material that separates the sample components. |

| Detector | Measures the concentration of the separated components as they elute from the column. |

| Data System | Processes the detector signal and generates the chromatogram. |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method is particularly useful for the analysis of charged molecules and for achieving high separation efficiency.

A CE method was developed and validated for the purity determination of dapoxetine, a compound structurally related to this compound, with respect to its related substances and enantiomer. nih.gov The separation was achieved using a dual selector system consisting of two types of cyclodextrins in a phosphate (B84403) buffer. nih.gov This highlights the capability of CE in separating closely related compounds, including stereoisomers.

The method was validated according to the International Council on Harmonization (ICH) guidelines, demonstrating its accuracy and reliability for quality control purposes. nih.gov The data obtained from the CE assay for the enantiomeric purity of dapoxetine were comparable to those obtained by an enantioselective HPLC method, indicating the robustness of the CE technique. nih.gov

Table 3: Capillary Electrophoresis Parameters for Analysis of a Related Compound

| Parameter | Condition |

| Instrument | Capillary Electrophoresis System |

| Capillary | 23.5/32 cm, 50 μm fused-silica nih.gov |

| Background Electrolyte | 50 mM sodium phosphate buffer, pH 6.3 nih.gov |

| Additives | 45 mg/mL sulfated γ-cyclodextrin and 40.2 mg/mL 2,6-dimethyl-β-cyclodextrin nih.gov |

| Separation Voltage | 9 kV nih.gov |

| Temperature | 15 °C nih.gov |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.

The TGA instrument measures the mass of a sample as it is heated, cooled, or held at a constant temperature. The resulting data is plotted as mass or percentage of initial mass versus temperature or time. The decomposition temperature and the amount of residue can provide valuable information about the material's properties.

Table 4: General Information from a TGA Curve

| Information | Description |

| Onset of Decomposition | The temperature at which the sample begins to lose mass. |

| Decomposition Profile | The rate and stages of mass loss, which can indicate the complexity of the decomposition process. |

| Residue | The amount of material remaining at the end of the analysis, which can indicate the presence of inorganic fillers or char formation. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. wikipedia.orgnetzsch.com

Research on substituted acetophenones has utilized DSC to measure enthalpies of fusion. researchgate.net For instance, the enthalpy of fusion for 4-methyl-acetophenone was determined using this technique. researchgate.net The DSC thermogram provides information on the heat flow to or from the sample. An endothermic peak indicates a process that absorbs heat, such as melting, while an exothermic peak indicates a process that releases heat, such as crystallization.

In a typical DSC experiment, both the sample and a reference material are heated or cooled at a controlled rate. wikipedia.org The difference in heat flow between the two is recorded and plotted against temperature.

Table 5: Thermal Transitions Measured by DSC

| Thermal Transition | Description |

| Glass Transition (Tg) | A reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. |

| Crystallization (Tc) | The process where a substance solidifies into a crystalline structure, releasing heat. |

| Melting (Tm) | The transition from a solid to a liquid state, which requires heat input. |

| Enthalpy of Fusion (ΔHm) | The amount of heat required to change one mole of a substance from the solid to the liquid state at its melting point. researchgate.net |

Computational and Theoretical Investigations of 1 3,4 Dimethylphenyl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) for a given arrangement of atoms.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for optimizing molecular geometries and calculating a wide array of properties. For a molecule like 1-(3,4-dimethylphenyl)propan-1-one, DFT calculations would typically be employed to determine the most stable three-dimensional arrangement of its atoms (the ground-state geometry) by minimizing the energy of the system.

While specific DFT studies detailing the optimization of this compound are not prevalent in the literature, computational databases provide calculated properties that are typically derived from such methods. nih.gov These calculations would confirm the planarity of the phenyl ring and determine the bond lengths, bond angles, and dihedral angles of the propanone side chain.

DFT also provides insights into the electronic structure, including the distribution of electrons and the energies of the molecular orbitals. Key electronic parameters that could be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | nih.gov |

| Molecular Weight | 162.23 g/mol | nih.gov |

| XLogP3 | 3.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | hmdb.ca |

| Hydrogen Bond Acceptor Count | 1 | hmdb.ca |

| Rotatable Bond Count | 2 | hmdb.ca |

| Topological Polar Surface Area | 17.1 Ų | hmdb.ca |

| Heavy Atom Count | 12 | hmdb.ca |

This data is computationally generated and sourced from public chemical databases.

Semi-Empirical Methods (e.g., RM1) for Property Prediction and Energetic Analysis

Semi-empirical methods, such as RM1 (Recife Model 1), offer a faster, albeit less accurate, alternative to ab initio methods like DFT. mdpi.com These methods use parameters derived from experimental data to simplify the complex calculations of quantum mechanics. They are particularly useful for larger molecules where DFT calculations would be computationally expensive. mdpi.com

RM1 has been shown to be effective for predicting structural, energetic, and electronic properties for a wide range of organic compounds. mdpi.com For this compound, RM1 could be used for rapid conformational searches or for calculating heats of formation. A literature search did not yield any studies that have specifically applied the RM1 method to this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. sigmaaldrich.com By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules, such as solvents or biological macromolecules. sigmaaldrich.complos.org

For this compound, an MD simulation could be used to explore its conformational landscape in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). This would reveal how the molecule behaves dynamically, including the rotation around its single bonds and the flexibility of the propanone side chain. Despite the utility of this technique, there are no specific molecular dynamics simulation studies published for this compound in the reviewed scientific literature. Such simulations are more commonly applied to larger, more complex systems like proteins or polymers. sigmaaldrich.com

Conformational Analysis and Tautomeric Equilibria Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. taylorfrancis.com The this compound molecule has two rotatable single bonds in its propanone side chain (the C-C bond between the carbonyl carbon and the ethyl group, and the C-C bond between the phenyl ring and the carbonyl group). Rotation around these bonds leads to different conformers, each with a specific energy. A full conformational analysis, typically performed using computational methods, would identify the lowest-energy (most stable) conformers and the energy barriers between them.

Furthermore, ketones with an alpha-hydrogen, like this compound, can theoretically exist in equilibrium with their enol tautomer. orientjchem.orgresearchgate.net The keto-enol tautomerism involves the migration of a proton from the alpha-carbon to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.

Figure 1: Keto-Enol Tautomerism of this compound

Where Ph represents the 3,4-dimethylphenyl group.

Computational studies can predict the relative stability of the keto and enol forms. bohrium.com For most simple ketones, the keto form is significantly more stable. orientjchem.org However, no specific studies have been published that quantify the conformational preferences or the keto-enol tautomeric equilibrium for this compound.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic data, which can aid in the identification and characterization of compounds. Methods like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. nih.gov

For this compound, DFT calculations could predict the ¹H and ¹³C NMR spectra. nih.gov This involves calculating the magnetic shielding of each nucleus, which is then converted into a chemical shift. Comparing these predicted spectra with experimental ones can help confirm the structure of the molecule. Similarly, calculating the vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum. While the principle is well-established, no specific publications presenting a detailed computational prediction of the spectroscopic parameters for this compound were found in the literature search.

Molecular Electrostatic Potential Mapping and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map is a visualization that shows the charge distribution within a molecule. nih.govnih.gov It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. MEP maps are valuable for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. bldpharm.com

For this compound, an MEP map would show a region of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group. This indicates that this site is susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms.

Analysis of Non-Linear Optical (NLO) Properties

A comprehensive review of scientific literature reveals a notable absence of specific computational or theoretical studies focused on the non-linear optical (NLO) properties of this compound. While general information about the compound's chemical and physical properties is available in databases such as PubChem, dedicated research into its NLO characteristics, including polarizability and hyperpolarizability, appears to be unpublished. nih.gov

However, the broader class of organic molecules, particularly those with aromatic ketone structures and π-conjugated systems, is a significant area of research in the field of non-linear optics. nih.govrsc.org Computational methods, primarily Density Functional Theory (DFT), are widely employed to predict and analyze the NLO properties of such compounds. researchgate.netresearchgate.netresearchgate.net These studies typically calculate key parameters like dipole moment (μ), linear polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ) to assess a molecule's potential for NLO applications. nih.govnih.govnih.gov

For instance, research on chalcone (B49325) derivatives, which share some structural similarities with propiophenones, demonstrates that the presence of electron-donating and electron-accepting groups connected through a π-electron system can lead to significant NLO responses. researchgate.net The intramolecular charge transfer (ICT) between these groups is a key factor governing the magnitude of the NLO effect. nih.govnih.gov Theoretical investigations on various organic materials show that modifications to the molecular structure, such as the introduction of different substituent groups or extending the conjugation length, can tune and enhance these NLO properties. nih.govmq.edu.au

A study on a related chalcone derivative, 1-(3,4-dimethylphenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one, involved crystallization and analysis of its third-order NLO properties using the Z-scan technique. This highlights that compounds with the 1-(3,4-dimethylphenyl) moiety are of interest in the NLO field. researchgate.net

Given the lack of direct research, the NLO properties of this compound remain uncharacterized. A dedicated computational study, likely employing DFT methods, would be necessary to determine its polarizability and hyperpolarizability values. Such a study would involve optimizing the molecule's geometry and then calculating its electronic properties under the influence of an electric field to predict its potential as an NLO material. Without such a study, no data tables on the NLO properties of this specific compound can be provided.

Chemical Reactivity and Reaction Mechanisms of 1 3,4 Dimethylphenyl Propan 1 One

Electrophilic and Nucleophilic Reactions of the Carbonyl Group

The carbonyl group (C=O) in 1-(3,4-dimethylphenyl)propan-1-one is a key site of reactivity. The carbon atom, being electrophilic, is susceptible to attack by nucleophiles, while the oxygen atom can be targeted by electrophiles.

A fundamental reaction of the carbonyl group is its reduction to a secondary alcohol. This transformation can be readily achieved using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk In a typical procedure, the ketone is treated with NaBH₄ in a protic solvent like methanol (B129727) or ethanol, leading to the formation of 1-(3,4-dimethylphenyl)propan-1-ol. chemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent. libretexts.orgchemguide.co.uk

Conversely, the propiophenone (B1677668) backbone can undergo oxidation, although this is less common for simple ketones. Under strong oxidizing conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.

The carbonyl group also facilitates the formation of imines and related derivatives through condensation reactions with primary amines. This reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

Aromatic Substitution Reactions of the Dimethylphenyl Moiety

The dimethylphenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The two methyl groups and the propionyl group attached to the benzene (B151609) ring influence the rate and regioselectivity of these substitutions. Both methyl groups are activating and ortho-, para-directing due to hyperconjugation and inductive effects. The propionyl group, being a meta-directing deactivator due to the electron-withdrawing nature of the carbonyl group, will also influence the position of incoming electrophiles.

The directing effects of the substituents on the aromatic ring are summarized in the table below:

| Substituent | Position on Ring | Activating/Deactivating | Ortho/Para/Meta Directing |

| Methyl | 3 | Activating | Ortho, Para |

| Methyl | 4 | Activating | Ortho, Para |

| Propionyl | 1 | Deactivating | Meta |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.com For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is the active electrophile. lumenlearning.comlibretexts.org The substitution pattern on the dimethylphenyl ring will be a result of the combined directing effects of the existing groups.

Role as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued in organic synthesis for their efficiency. Ketones like this compound are valuable precursors in several MCRs.

One such reaction is the Mannich reaction , a three-component condensation involving an enolizable carbonyl compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com In this reaction, this compound can serve as the enolizable ketone, reacting with an iminium ion generated in situ from the aldehyde and amine to form a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org

Another important class of MCRs where this compound could potentially be utilized is in the synthesis of dihydropyrimidines via the Biginelli reaction . This reaction typically involves an aldehyde, a β-ketoester, and urea. libretexts.orgsigmaaldrich.com While not a direct component in the classical Biginelli reaction, derivatives of this compound could be explored in variations of this synthesis. Similarly, in the Hantzsch pyridine (B92270) synthesis , which traditionally uses a β-ketoester, an aldehyde, and ammonia, the reactivity of the carbonyl group in this compound suggests its potential as a starting material for related heterocyclic constructions. lumenlearning.comsigmaaldrich.comnih.gov

Stereochemical Aspects and Chiral Recognition in Reaction Pathways

The reduction of the prochiral ketone this compound to the corresponding alcohol, 1-(3,4-dimethylphenyl)propan-1-ol, creates a new stereocenter. The control of the stereochemical outcome of this reaction is a significant area of research. Asymmetric reduction can be achieved using chiral catalysts, leading to the preferential formation of one enantiomer over the other.

A notable example is the bioreduction of the closely related analogue, 1-(3,4-dimethylphenyl)ethanone, using plant-based biocatalysts. This environmentally friendly approach has been shown to produce the corresponding chiral alcohol with high enantiomeric excess. The table below summarizes the results from the bioreduction of 1-(3,4-dimethylphenyl)ethanone using various vegetable root biocatalysts.

| Biocatalyst (Vegetable Root) | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Sugar beet | (S)-1-(3,4-dimethylphenyl)ethanol | 88.2 | 97.2 |

| Carrot | (S)-1-(3,4-dimethylphenyl)ethanol | 44.1 | >99 |

| Parsnip | (S)-1-(3,4-dimethylphenyl)ethanol | 65.7 | 95.8 |

| Celeriac | (S)-1-(3,4-dimethylphenyl)ethanol | 55.3 | 96.5 |

| Radish | (S)-1-(3,4-dimethylphenyl)ethanol | 72.4 | 92.3 |

These findings highlight the potential for achieving high stereoselectivity in the reduction of this compound through biocatalysis. The enzymes within the plant cells exhibit chiral recognition, preferentially catalyzing the formation of one enantiomer.

Beyond reduction, any nucleophilic addition to the carbonyl group or reactions at the α-carbon can potentially be rendered stereoselective through the use of chiral catalysts or reagents. This includes the use of chiral phosphine (B1218219) ligands in transition metal-catalyzed reactions or the application of chiral organocatalysts. The development of such stereoselective methodologies is crucial for the synthesis of enantiomerically pure compounds for various applications.

Applications of 1 3,4 Dimethylphenyl Propan 1 One in Materials Science and Industrial Chemistry

Role as a Photoinitiator in Polymerization Processes

In the realm of polymer chemistry, photoinitiators are crucial components that, upon absorption of light, generate reactive species such as free radicals or cations. These species then initiate a chain reaction of polymerization, converting liquid monomers into solid polymers. Photoinitiated polymerization is valued for its rapid curing times, low energy consumption, and spatial and temporal control.

Photoinitiators are broadly classified into two main types:

Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals.

Type II photoinitiators undergo a bimolecular reaction where the excited photoinitiator interacts with a co-initiator (often a hydrogen donor) to generate free radicals. sigmaaldrich.com

Aromatic ketones, such as benzophenone (B1666685) and its derivatives, are a prominent class of Type II photoinitiators. nih.govrsc.org Given its structure as an aromatic ketone, 1-(3,4-dimethylphenyl)propan-1-one is expected to function as a Type II photoinitiator. The mechanism would involve the absorption of UV light, promoting the carbonyl group to an excited triplet state. This excited molecule can then abstract a hydrogen atom from a synergistic molecule, such as a tertiary amine, to produce two radicals: a ketyl radical and an alkylamino radical. rsc.orgnih.gov Both of these radicals can then initiate the polymerization of monomer units.

The efficiency of the photoinitiation process is dependent on the absorption spectrum of the photoinitiator aligning with the emission spectrum of the light source. sigmaaldrich.com The specific substitution pattern on the phenyl ring of this compound can influence its absorption characteristics and its reactivity in the excited state.

Utility in Coatings and Adhesives Formulations

The technology of photopolymerization is extensively used in the formulation of coatings and adhesives. These applications benefit from the rapid, on-demand curing that light-induced polymerization provides. This allows for solvent-free formulations, which are environmentally advantageous, and provides strong, durable films and bonds.

As a potential photoinitiator, this compound could be a valuable component in UV-curable coatings and adhesives. Its role would be to initiate the rapid cross-linking of monomers and oligomers in the formulation upon exposure to UV light. The resulting polymer network determines the final properties of the coating or adhesive, such as hardness, chemical resistance, and adhesion strength. The choice of photoinitiator can influence the cure speed and the depth of cure, which are critical parameters in industrial applications.

Function as a Chemical Building Block and Intermediate in Custom Synthesis

Beyond its potential as a photoinitiator, this compound serves as a valuable chemical building block and intermediate in organic synthesis. echemi.com Its utility stems from the reactivity of both the ketone functional group and the aromatic ring. These reactive sites allow for a variety of chemical transformations, making it a versatile precursor for more complex molecules.

The carbonyl group can undergo a range of reactions, including:

Reduction: to form the corresponding secondary alcohol.

Reductive amination: to introduce nitrogen-containing functional groups.

Aldol (B89426) condensation: to form larger carbon skeletons.

Michael addition: where it can act as a nucleophile in conjugate additions.

The aromatic ring, activated by the two methyl groups, is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of further functional groups onto the ring.

Due to this chemical versatility, this compound is used as an intermediate in the custom synthesis of various chemicals, including active pharmaceutical ingredients (APIs). echemi.comevonik.com The specific structure of this compound can be a key component in the synthesis of targeted molecules with desired biological or material properties. Chemical suppliers offer this compound for use in research and development as well as in larger-scale chemical production. echemi.comachemblock.com

Industrial Synthesis and Manufacturing Applications

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation reaction. sigmaaldrich.comchemistrysteps.com This well-established electrophilic aromatic substitution reaction involves the reaction of 1,2-dimethylbenzene (o-xylene) with an acylating agent, typically propanoyl chloride or propanoic anhydride (B1165640).

The reaction is catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. organic-chemistry.orgscribd.com The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 1,2-dimethylbenzene ring to form the ketone product. The reaction is typically carried out in a suitable solvent and under controlled temperature conditions to ensure high yield and selectivity.

The availability of this compound in "Industrial Grade" signifies its use in various manufacturing applications beyond laboratory-scale synthesis. echemi.com

Medicinal Chemistry and Biological Activity of 1 3,4 Dimethylphenyl Propan 1 One and Its Bioactive Analogues

Structure-Activity Relationship (SAR) Studies of Propiophenone (B1677668) Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For propiophenone derivatives, SAR studies have revealed key structural features that influence their biological activity.

The substitution pattern on the phenyl ring is a critical determinant of activity. For instance, in the context of central nervous system (CNS) activity, the introduction of a 2-methoxy group to a 3,4-dimethylpropiophenone can increase affinity for the 5-HT₂A receptor by 40%, although this may decrease metabolic stability. Halogenation, such as the addition of a fluorine atom at the 5-position, can enhance selectivity for σ-1 receptors.

Furthermore, modifications to the propiophenone backbone itself have been explored. The attachment of piperidine (B6355638) or azetidine (B1206935) rings to the ketone group has been shown to improve the pharmacokinetic profiles of these compounds. In the case of anticonvulsant and central muscle relaxant properties, the introduction of C1-C3 alkyl groups as substituents can enhance the inhibitory effect on motor coordination and anti-nicotinic action, with an ethyl group providing the strongest action. googleapis.com

Quantitative structure-activity relationship (QSAR) studies have also been employed to identify the most significant molecular descriptors and pharmacophores of propiophenone and related chalcone (B49325) derivatives for anticancer activity. nih.gov These studies have guided the design of novel derivatives with enhanced potency against various cancer cell lines. nih.gov

Table 1: Impact of Structural Modifications on the CNS Activity of Propiophenone Derivatives

| Modification | Effect |

| 2-methoxy group substitution | Increased 5-HT₂A affinity |

| 5-position halogenation (Fluorine) | Enhanced selectivity for σ-1 receptors |

| Piperidine or azetidine ring addition | Improved pharmacokinetic profiles |

| C1-C3 alkyl group introduction | Enhanced central muscle relaxant and anticonvulsant effects |

Investigation of Potential Therapeutic Activities

Propiophenone derivatives, including analogues of 1-(3,4-dimethylphenyl)propan-1-one, have demonstrated significant anti-inflammatory potential. humanjournals.com These compounds often exert their effects through the inhibition of key inflammatory mediators and pathways. researchgate.netmdpi.com

Chalcones, which share a structural relationship with propiophenones, are known to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), a key molecule in allergic inflammation. researchgate.net Some chalcone derivatives have shown potent inhibition of VCAM-1 with IC50 values as low as 0.9 μM. researchgate.net

The anti-inflammatory effects of these compounds are also linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.net For example, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione, a compound with structural similarities to propiophenone derivatives, was found to inhibit COX-2 activity, thereby reducing the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. researchgate.net Furthermore, some derivatives have been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), both of which play a role in inflammatory processes. researchgate.net

Arylpropionic acid derivatives, a class that includes ibuprofen, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com Their anti-inflammatory action is primarily due to the inhibition of prostaglandin biosynthesis through the cyclooxygenase (COX) pathway. humanjournals.com

Table 2: Anti-inflammatory Mechanisms of Propiophenone Analogues

| Mechanism of Action | Example Compound Class/Derivative | Reference |

| Inhibition of VCAM-1 expression | Chalcone derivatives | researchgate.net |

| Inhibition of COX-2 activity | 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione | researchgate.net |

| Inhibition of prostaglandin biosynthesis | Arylpropionic acid derivatives | humanjournals.com |

| Suppression of NO production and iNOS expression | 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione | researchgate.net |

Derivatives of this compound have been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi. mdpi.com

For instance, 3-aryl-3-triazolylpropiophenones have been described as effective components in fungicide and bactericide formulations. mdpi.com The synthesis of β-heteroarylated carbonyl compounds, which can be derived from propiophenones, is of significant interest for developing new antimicrobial agents. mdpi.com

Chalcone derivatives have also been a focus of antimicrobial research. nih.gov While some synthetic chalcone derivatives have shown limited activity, certain benzyl (B1604629) bromide precursors to these chalcones have exhibited strong antibacterial and antifungal properties. nih.gov For example, specific benzyl bromide derivatives displayed high activity against Gram-positive bacteria and fungi. nih.gov

Furthermore, derivatives of naphthoquinone, which can be conceptually related to the aromatic ketone structure of propiophenones, have been synthesized and evaluated for their antimicrobial effects. researchgate.net Halogenated derivatives of 1,4-naphthoquinone, in particular, have shown strong activity against both bacteria and fungi. researchgate.net

Propylamycin, a next-generation aminoglycoside antibiotic, and its derivatives have also been studied for their antibacterial potency. nih.gov Modifications at the 5”-position of propylamycin have been explored to overcome resistance mechanisms, with some derivatives showing improved in vitro and in vivo antibacterial activity. nih.gov

The anticancer and antitumor potential of propiophenone derivatives and their analogues is an active area of research. nih.gov Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. nih.govnih.gov

A series of phenylpropiophenone derivatives were synthesized and evaluated for their anticancer activities against cell lines such as HeLa, Fem-X, PC-3, MCF-7, LS174, and K562. nih.gov QSAR studies on these compounds have helped in identifying key structural features for enhanced cytotoxic activity. nih.gov

Pyrovalerone derivatives, which are structurally related to propiophenones, have also been investigated for their cytotoxic properties. nih.gov While some first-generation pyrovalerones showed modest mitochondrial activity reduction, newer generation compounds like α-PVT and PV9 demonstrated more potent cytotoxic effects, including significant mitochondrial dysfunction and cell membrane damage. nih.gov

It is important to note that the cytotoxic potential of some propionic acid derivatives against cancer cells has been found to be less potent when compared to other NSAIDs like piroxicam. scialert.netwisdomlib.org

Table 3: Cytotoxic Activity of Propiophenone Analogues and Related Compounds

| Compound Class/Derivative | Cancer Cell Lines Tested | Key Findings | Reference |

| Phenylpropiophenone derivatives | HeLa, Fem-X, PC-3, MCF-7, LS174, K562 | QSAR models developed to guide synthesis of more potent derivatives. | nih.gov |

| Pyrovalerone derivatives | SH-SY5Y (neurons), Hep G2 (hepatocytes), RPMI 2650 (airway epithelium) | Newer generation compounds (α-PVT, PV9) showed significant cytotoxicity. | nih.gov |

| Propionic acid derivatives | THLE-2 (normal liver), HEP-G2 (liver cancer) | Moderately cytotoxic to THLE-2 cells, less potent against cancer cells compared to other NSAIDs. | scialert.netwisdomlib.org |

Propiophenone derivatives have been explored as inhibitors of various enzymes, including kinases and α-glucosidase, which are important targets in different therapeutic areas. researchgate.netnih.govnih.gov

Kinase Inhibition: Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer. acs.org Pyrrole derivatives of chalcone have been shown to inhibit the kinase activities of Src, Syk, and TAK1, which are involved in inflammatory responses. researchgate.netnih.gov This inhibition is a key mechanism behind their anti-inflammatory effects. researchgate.netnih.gov

α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several classes of compounds related to propiophenones have been investigated as α-glucosidase inhibitors. For example, N-phenylphthalimide derivatives have been synthesized and shown to be potent inhibitors of yeast α-glucosidase. nih.gov Similarly, novel 4-hydroxyquinolinone-hydrazones have exhibited good α-glucosidase inhibitory activity, with some derivatives showing competitive modes of inhibition. nih.gov Phenolic acids and flavonoids have also been identified as α-glucosidase inhibitory agents. jppres.com

Some propiophenone derivatives themselves have been synthesized and evaluated as potential antidiabetic agents, with some compounds efficiently inhibiting protein tyrosine phosphatase 1B (PTP-1B), another important target in diabetes. nih.gov

Derivatives of this compound have shown a range of activities within the central nervous system, including antidepressant, anxiolytic, and antihypertensive effects. googleapis.com

Antidepressant and Anxiolytic Activity: Research suggests that modifications of the propiophenone ketone structure could lead to compounds with antidepressant effects. Some studies have investigated the antidepressant and anxiolytic-like effects of compounds that share structural motifs with propiophenone derivatives. For example, a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative demonstrated anxiolytic-like activity, with a possible mechanism involving the serotonergic system. mdpi.com Furthermore, activation of the μ-δ opioid receptor heteromer in the nucleus accumbens has been shown to produce antidepressant-like and anxiolytic-like effects. nih.gov The anxiolytic action of certain phenoxypropanolamine derivatives has also been demonstrated in human studies. nih.gov

Antihypertensive Activity: Inhibition of the angiotensin-converting enzyme (ACE) is a key therapeutic strategy for controlling hypertension. rsc.org A quinoline-appended chalcone derivative has been shown to have a considerable antihypertensive effect through the inhibition of ACE. rsc.org Similarly, newly synthesized xanthonoxypropanolamines have demonstrated greater antihypertensive activity compared to standard drugs like propranolol (B1214883) and atenolol. nih.govplos.org The antihypertensive effect of some compounds has been linked to their ability to inhibit the renin-angiotensin-aldosterone system (RAAS). nih.gov

Other Pharmacological Effects (e.g., Analgesic, Antitubercular, Antileishmanial, Antimalarial)

The core structure of this compound serves as a scaffold for a variety of bioactive analogues exhibiting a range of pharmacological effects, including analgesic, antitubercular, antileishmanial, and antimalarial activities.

Analgesic Activity: Certain propiophenone and pyrazole (B372694) derivatives have demonstrated notable analgesic properties. For instance, N-butyrophenone prodine-like compounds, which share a similar backbone, have been evaluated for their ability to interact with opioid receptors, with some propionyloxy derivatives showing a promising combination of analgesic and neuroleptic activity. nih.gov Specifically, with a 3-methyl substituent on the piperidine ring, the beta-configuration was found to be more active for both analgesic and neuroleptic effects. nih.gov Additionally, studies on 1,4-dihydropyridine (B1200194) derivatives, synthesized through multicomponent reactions, have shown significant analgesic effects in animal models using thermal and chemical stimuli. researchgate.net

Antitubercular Activity: Chalcones and their heterocyclic analogues, which can be considered derivatives of the propiophenone scaffold, have emerged as a significant class of antitubercular agents. Research has shown that chalcones substituted with a hydrophobic group on one aromatic ring and a hydrogen-bonding group on the other tend to have increased activity against Mycobacterium tuberculosis. nih.gov For example, 1-(2-hydroxyphenyl)-3-(3-chlorophenyl)-2-propen-1-one and 1-(2-hydroxyphenyl)-3-(3-iodophenyl)-2-propen-1-one have shown significant inhibition of the bacteria. nih.gov Furthermore, fluorinated chalcones and their corresponding pyridine (B92270) and pyran derivatives have also been identified as potent antitubercular leads. nih.gov Some chalcone-sulfonamide hybrids have also displayed growth inhibition of Mycobacterium tuberculosis H37Rv at low micromolar concentrations. mdpi.com

Antileishmanial Activity: Analogues of this compound have shown promise in the development of new antileishmanial drugs. Symmetrical dibenzyl-substituted α,β-unsaturated carbonyl-based compounds have been investigated for their activity against Leishmania species. acs.org Additionally, synthetic analogues of piplartine, which contains a phenylpropanoid moiety, have been evaluated against Leishmania amazonensis, with some derivatives exhibiting potent antileishmanial activity. nih.gov

Antimalarial Activity: The chalcone scaffold is also a promising starting point for the development of new antimalarial agents. Chalcones and their metal complexes have been screened for their in-vitro antimalarial activity, with some showing promising inhibition of Plasmodium berghei cysteine enzymes. nih.gov

Activities Related to Agrochemical Applications (e.g., Herbicide, Fungicide, Bactericide)

Analogues of this compound have demonstrated significant potential in the field of agrochemicals, exhibiting herbicidal, fungicidal, and bactericidal properties.

Herbicidal Activity: The propanamide structure, closely related to propiophenone, is found in the widely used herbicide propanil (B472794) (N-(3,4-dichlorophenyl)propanamide). smagrichem.comnih.gov Propanil is a selective, post-emergence herbicide effective against numerous grasses and broad-leaved weeds in rice, potato, and wheat crops. smagrichem.com Its mode of action involves the inhibition of photosystem II, thereby disrupting photosynthesis in susceptible weeds. smagrichem.com The selectivity of propanil is due to the rapid metabolic detoxification in rice plants. wikipedia.org Formulations of propanil are known to influence its effectiveness, and it is often used in combination with other herbicides like 2,4-D to broaden the spectrum of weed control. msstate.eduhockley.co.uk

Fungicidal Activity: Triazole derivatives, which can be synthesized from chalcone precursors, are a cornerstone of modern agricultural fungicides. nih.govfao.org These compounds are known for their broad-spectrum activity and high efficiency at low application rates. nih.gov The primary mode of action for triazole fungicides is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Novel 1,2,4-triazole (B32235) derivatives containing oxime ether and phenoxyl pyridinyl moieties have shown excellent fungicidal activity against a range of plant pathogens. nih.gov Similarly, 2-Ar-substituted-1,2,3-triazole derivatives have also been reported as potent antifungal agents. acs.orgacs.org

Bactericidal Activity: Pyrazole derivatives have been extensively studied for their antibacterial properties against various plant and human pathogens. nih.govnih.govresearchgate.netmeddocsonline.orgmdpi.com These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. nih.govnih.gov The incorporation of a pyrazole moiety into the molecular structure can lead to compounds with significant bactericidal activity. For example, pyrazole derivatives containing an imidazothiadiazole moiety have demonstrated high selective inhibitory activity against multi-drug resistant bacteria. nih.gov

Biochemical Mechanisms of Action and Target Identification

The diverse biological activities of this compound and its analogues stem from their interactions with various molecular targets and modulation of cellular pathways.

Ligand-Receptor Binding and Agonism/Antagonism (e.g., Dopamine (B1211576) D4 receptor, β2-adrenoceptor)

Dopamine D4 Receptor: The dopamine D4 receptor (D4R) is a G protein-coupled receptor (GPCR) that has been a target for the development of antipsychotic drugs. nih.gov Several analogues of this compound, particularly those incorporating a piperazine (B1678402) or similar heterocyclic moiety, have been investigated as D4R antagonists. The affinity of these compounds for the D4R is typically determined through radioligand binding assays, where the test compound competes with a known radiolabeled ligand for binding to the receptor. nih.gov Functional assays, such as those measuring changes in cyclic AMP (cAMP) levels or β-arrestin recruitment, are then used to determine whether the compound acts as an agonist, antagonist, or partial agonist at the receptor. nih.govacs.org For instance, a decrease in dopamine-induced cAMP production in the presence of a test compound would indicate antagonistic activity. innoprot.com

β2-Adrenoceptor: The β2-adrenoceptor is another important GPCR, and its agonists are widely used in the treatment of asthma and other respiratory diseases. Cell-based assays are commonly employed to assess the potency and persistence of action of β2-adrenoceptor agonists. nih.gov These assays typically involve treating cells expressing the recombinant human β2-adrenoceptor with the test compound and measuring the subsequent increase in intracellular cAMP levels. nih.govinnoprot.com The persistence of action can be evaluated by comparing the agonist's effect in "washed" versus "unwashed" cells, providing an indication of how tightly the compound binds to the receptor. nih.gov While direct binding studies of this compound to the β2-adrenoceptor are not widely reported, its structural features could be incorporated into the design of novel β2-adrenoceptor ligands.

Cellular Pathway Modulation (e.g., NF-kB cascade inhibition)

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating inflammatory responses and cell survival. nih.gov Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. nih.govnih.gov Chalcones, which are α,β-unsaturated ketone analogues of this compound, have been shown to inhibit the NF-κB signaling cascade. nih.gov

The inhibitory mechanism often involves the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing IκBα degradation, chalcones block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as those encoding for cytokines and cyclooxygenase-2 (COX-2). nih.govresearchgate.net The modulation of the NF-κB pathway by these compounds can be investigated using various cellular assays, including reporter gene assays where the expression of a reporter gene is under the control of an NF-κB promoter, and by measuring the levels of pro-inflammatory cytokines produced by cells. core.ac.uk

Biological Evaluation Methodologies

A variety of in vitro bioassays are utilized to determine the biological activities of this compound and its analogues. These assays provide crucial information on the potency, selectivity, and mechanism of action of these compounds.

In Vitro Bioassays (e.g., Cell-based assays, Enzyme assays)

Cell-Based Assays: These assays are fundamental for evaluating the effects of compounds on cellular functions and pathways.

Receptor Activity Assays: For assessing the interaction with specific receptors like the dopamine D4 and β2-adrenoceptors, cell lines engineered to express these receptors are used. innoprot.com Functional responses, such as changes in intracellular second messengers like cyclic AMP (cAMP), are measured to determine agonist or antagonist activity. acs.orginnoprot.comnih.govcreative-biolabs.com Techniques like fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) can be employed for high-throughput screening. nih.gov

Cytotoxicity and Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability and proliferation. nih.gov This assay is crucial for evaluating the anticancer potential of compounds against various cancer cell lines and for determining their general cytotoxicity against normal cells. nih.govmdpi.com

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial activity of compounds. This is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.comscielo.br The resazurin (B115843) microtiter assay (REMA) is a common method for determining the MIC of compounds against Mycobacterium tuberculosis. osu.edu

Enzyme Assays: These assays are used to determine the direct inhibitory or activating effect of compounds on specific enzymes. sigmaaldrich.com

Agrochemical Target Enzyme Assays: For agrochemical applications, the inhibitory activity of compounds against target enzymes in pests is evaluated. For instance, in the development of fungicides, the inhibition of fungal enzymes like cytochrome P450 14α-demethylase (CYP51) is a key measure of efficacy. nih.gov For herbicides, the inhibition of enzymes in the photosynthetic pathway, such as those in photosystem II, is assessed. smagrichem.com Soil enzyme assays, measuring the activity of enzymes like dehydrogenase and arylsulfatase, can also be used to assess the environmental impact of agrochemicals. osu.eduagriculturejournals.czresearchgate.net

Pharmacological Target Enzyme Assays: For pharmacological applications, the inhibition of enzymes like monoamine oxidase (MAO) can be evaluated using chemiluminescent assays to assess the potential for neuroprotective effects. mdpi.com

In Vivo Studies for Efficacy and Mechanistic Assessment